molecular formula C12H21NO2 B2540504 2-cyclopentyl-N-(oxan-3-yl)acetamide CAS No. 2097930-23-7

2-cyclopentyl-N-(oxan-3-yl)acetamide

Cat. No.: B2540504
CAS No.: 2097930-23-7
M. Wt: 211.305
InChI Key: YJHSPKNBIDNKKL-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(oxan-3-yl)acetamide is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.305. It is known for its unique structure, which includes a cyclopentyl group and an oxan-3-yl group attached to an acetamide moiety.

Preparation Methods

The synthesis of 2-cyclopentyl-N-(oxan-3-yl)acetamide typically involves the reaction of cyclopentylamine with oxan-3-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-cyclopentyl-N-(oxan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride or phosphorus tribromide, leading to the formation of halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

2-cyclopentyl-N-(oxan-3-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(oxan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied.

Comparison with Similar Compounds

2-cyclopentyl-N-(oxan-3-yl)acetamide can be compared with other similar compounds, such as:

    2-cyclopentyl-N-(oxan-3-yl)ethanamide: Similar structure but with an ethanamide moiety instead of acetamide.

    2-cyclopentyl-N-(oxan-3-yl)propionamide: Contains a propionamide group, leading to different chemical properties and reactivity.

    2-cyclopentyl-N-(oxan-3-yl)butyramide: Features a butyramide group, which may affect its biological activity and applications.

Biological Activity

2-Cyclopentyl-N-(oxan-3-yl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopentyl group and an oxan-3-yl moiety. This structural configuration may contribute to its biological activity, particularly in modulating interactions with various biological targets.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with key receptors or enzymes involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit specific enzyme activities or modulate receptor functions, leading to therapeutic effects in various models.

Biological Activities

Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Some studies have reported that related compounds possess significant antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Properties : There is emerging evidence that this compound could inhibit cancer cell proliferation, possibly by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell proliferation
Anti-inflammatoryDecreased cytokine release

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModeratePromising
N-Cyclopentyl-N-(3-oxo-2,3-dihydro...HighModerate
4-Bromo-N-(5-((2-oxo...)HighHigh

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a chemotherapeutic agent.
  • Inflammation Model : In animal models of inflammation, administration of this compound resulted in significant reductions in pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses.

Future Research Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.
  • Target Identification : Investigating specific molecular targets and pathways affected by this compound to better understand its mode of action.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and selectivity.

Properties

IUPAC Name

2-cyclopentyl-N-(oxan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(8-10-4-1-2-5-10)13-11-6-3-7-15-9-11/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHSPKNBIDNKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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